Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)-
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Overview
Description
Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN) and a 2-hydroxy-5-nitrobenzylidenamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- can be achieved through several methods. One common approach involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzonitrile. The reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: In medicine, derivatives of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Benzonitrile: A simpler nitrile compound with a benzene ring and a nitrile group.
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)-.
3-Aminobenzonitrile: Another precursor used in the synthesis of the target compound.
Uniqueness: Benzonitrile, 3-(2-hydroxy-5-nitrobenzylidenamino)- is unique due to the presence of both hydroxy and nitro groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H9N3O3 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H9N3O3/c15-8-10-2-1-3-12(6-10)16-9-11-7-13(17(19)20)4-5-14(11)18/h1-7,9,18H |
InChI Key |
JHWIEAFZLFHCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
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